![molecular formula C14H17NO2 B2759953 1-[3-(Phenoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2176843-62-0](/img/structure/B2759953.png)
1-[3-(Phenoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(Phenoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a phenoxymethyl group attached to a pyrrolidine ring, which is further connected to a prop-2-en-1-one moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
The synthesis of 1-[3-(Phenoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of 3-(phenoxymethyl)pyrrolidine with prop-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
化学反应分析
1-[3-(Phenoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Addition: The compound can participate in addition reactions with electrophiles, resulting in the formation of addition products.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon and platinum oxide .
科学研究应用
1-[3-(Phenoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: The compound is explored for its potential use in drug discovery and development. It is studied for its interactions with various biological targets and its potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with specific properties, such as polymers and coatings[][3].
作用机制
The mechanism of action of 1-[3-(Phenoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in the context of its antimicrobial activity, the compound may inhibit the growth of microorganisms by interfering with their metabolic processes.
相似化合物的比较
1-[3-(Phenoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
1-(Pyrrolidin-1-yl)prop-2-en-1-one: This compound lacks the phenoxymethyl group, which may result in different chemical and biological properties.
(E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one: This compound has a phenyl group instead of a phenoxymethyl group, which may affect its reactivity and interactions with biological targets.
(E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: This compound contains a piperidine ring instead of a pyrrolidine ring, which may influence its chemical and biological behavior.
属性
IUPAC Name |
1-[3-(phenoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-14(16)15-9-8-12(10-15)11-17-13-6-4-3-5-7-13/h2-7,12H,1,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKFFRMLHCOGJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
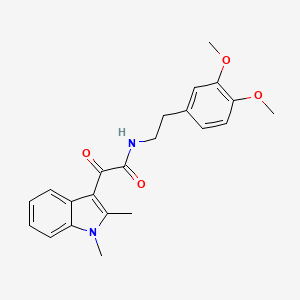
![ethyl 4-[(3-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2759872.png)
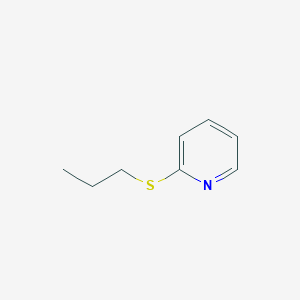
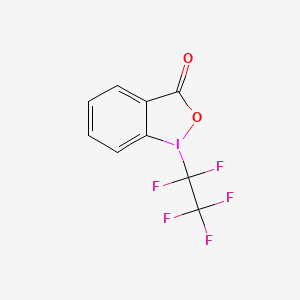
![methyl 3-{[4-(cyclopentylcarbamoyl)phenyl]methyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2759876.png)
![methyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2759878.png)

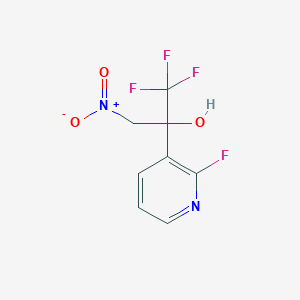

![1-Tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate](/img/structure/B2759885.png)
![2-(2,3-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2759886.png)
![Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate](/img/structure/B2759888.png)
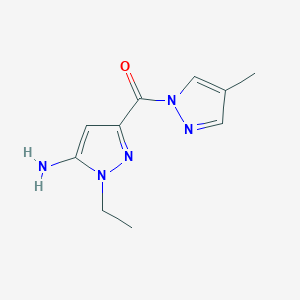
![N-(3-chloro-4-methoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2759893.png)
